
3-(3-(Dimethylamino)propyl)-5-isopropyl-2-thiohydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Dimethylamino)propyl)-5-isopropyl-2-thiohydantoin is a chemical compound with a unique structure that includes a dimethylamino group, an isopropyl group, and a thiohydantoin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-isopropyl-2-thiohydantoin typically involves the reaction of dimethylaminopropylamine with isopropyl isothiocyanate, followed by cyclization to form the thiohydantoin ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-isopropyl-2-thiohydantoin can undergo various chemical reactions, including:
Oxidation: The thiohydantoin ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiohydantoin ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the dimethylamino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-(Dimethylamino)propyl)-5-isopropyl-2-thiohydantoin has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-isopropyl-2-thiohydantoin involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with proteins, while the thiohydantoin ring can interact with enzyme active sites. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminopropylamine: A related compound with similar reactivity but lacking the thiohydantoin ring.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and protein crosslinking.
N,N’-Bis(3-(dimethylamino)propyl)perylene-3,4,9,10-tetracarboxylic diimide: Used in organic electronics and as a cathode interface material
Uniqueness
3-(3-(Dimethylamino)propyl)-5-isopropyl-2-thiohydantoin is unique due to its thiohydantoin core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with enzymes and proteins, making it valuable in research and industrial applications .
Properties
CAS No. |
86503-12-0 |
|---|---|
Molecular Formula |
C11H21N3OS |
Molecular Weight |
243.37 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H21N3OS/c1-8(2)9-10(15)14(11(16)12-9)7-5-6-13(3)4/h8-9H,5-7H2,1-4H3,(H,12,16) |
InChI Key |
LPOAGBXSMANNER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


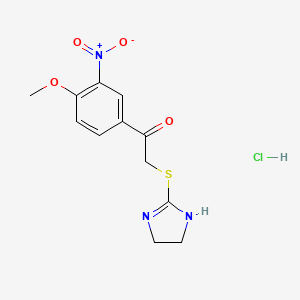

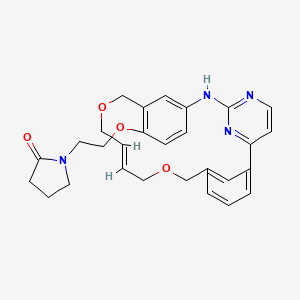
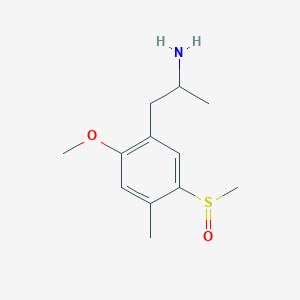

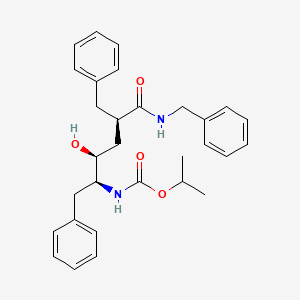
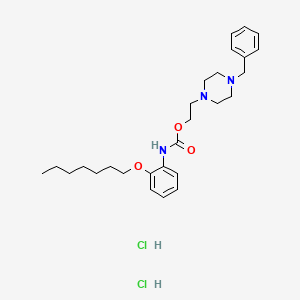

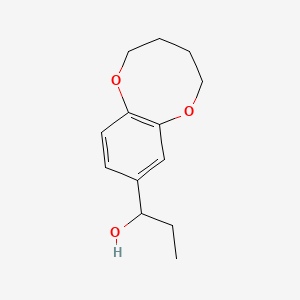
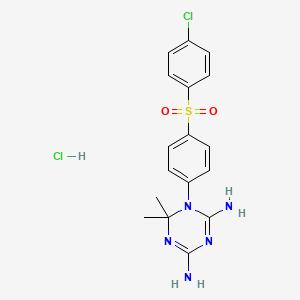
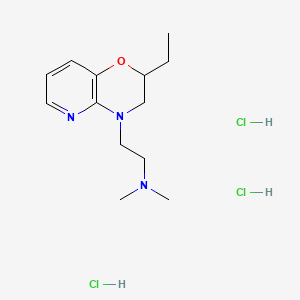
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)


